molecular formula C16H20N4O B2638364 2-methyl-4-(4-methylphenoxy)-6-piperazin-1-ylpyrimidine CAS No. 1092277-76-3

2-methyl-4-(4-methylphenoxy)-6-piperazin-1-ylpyrimidine

Cat. No.: B2638364
CAS No.: 1092277-76-3
M. Wt: 284.363
InChI Key: MQCXOSQBWIOQTK-UHFFFAOYSA-N
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Description

2-methyl-4-(4-methylphenoxy)-6-piperazin-1-ylpyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a pyrimidine ring substituted with a piperazine moiety, a methyl group, and a 4-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(4-methylphenoxy)-6-piperazin-1-ylpyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Substitution Reactions: The introduction of the piperazine moiety and the 4-methylphenoxy group can be achieved through nucleophilic substitution reactions. For instance, the reaction of 2-chloro-4-(4-methylphenoxy)-6-methylpyrimidine with piperazine in the presence of a base like potassium carbonate can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(4-methylphenoxy)-6-piperazin-1-ylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and phenoxy positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can facilitate reduction reactions.

    Substitution: Bases like potassium carbonate or sodium hydride can be used to promote nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced pyrimidine rings, and substituted analogs with various functional groups.

Scientific Research Applications

2-methyl-4-(4-methylphenoxy)-6-piperazin-1-ylpyrimidine has several applications in scientific research:

    Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules with potential therapeutic applications.

    Industrial Applications: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-methyl-4-(4-methylphenoxy)-6-piperazin-1-ylpyrimidine involves its interaction with specific molecular targets. The piperazine moiety can interact with receptors or enzymes, modulating their activity. The phenoxy group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-(4-methylphenoxy)-6-piperazin-1-ylpyrimidine: shares structural similarities with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the piperazine moiety and the phenoxy group enhances its potential as a versatile compound in various research applications.

Properties

IUPAC Name

2-methyl-4-(4-methylphenoxy)-6-piperazin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-12-3-5-14(6-4-12)21-16-11-15(18-13(2)19-16)20-9-7-17-8-10-20/h3-6,11,17H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCXOSQBWIOQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCNCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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